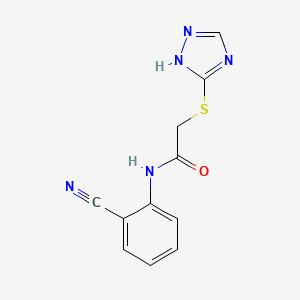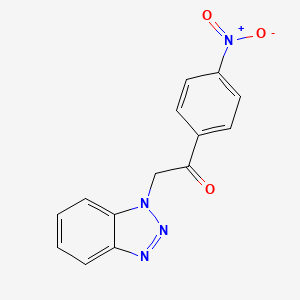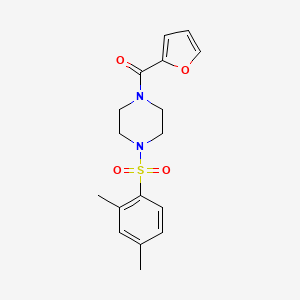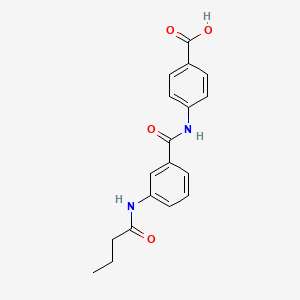![molecular formula C14H21N3O2 B5541077 N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine](/img/structure/B5541077.png)
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a double bond between a carbon and a nitrogen atom. Schiff bases are widely studied due to their ability to form stable complexes with metals and their potential biological activities.
科学的研究の応用
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.
Industry: Used in the synthesis of other chemical compounds and materials
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylpiperazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
Uniqueness
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine is unique due to its specific structure, which includes a piperazine ring and methoxy substituents. This structure allows it to form stable complexes with metals and exhibit distinct biological activities compared to other Schiff bases .
特性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-N-(4-methylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-16-6-8-17(9-7-16)15-11-12-4-5-13(18-2)14(10-12)19-3/h4-5,10-11H,6-9H2,1-3H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGVHFBEYZVGQE-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)
![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B5541019.png)
![N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5541031.png)
![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)


![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)
![(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol](/img/structure/B5541067.png)
![4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone](/img/structure/B5541079.png)
![4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5541082.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5541088.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-propylpentanamide](/img/structure/B5541093.png)

